Product packaging for Acerogenin M(Cat. No.:)

Acerogenin M

Cat. No.: B1246103
M. Wt: 312.4 g/mol
InChI Key: UACMFCNIYUKDKM-UHFFFAOYSA-N
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Description

Definition and Nomenclature of this compound

This compound is classified as a cyclic diarylheptanoid with the molecular formula C19H20O4 and a molecular weight of 312.13615913 daltons. The compound is systematically identified by the Chemical Abstracts Service registry number 905705-54-6, providing a unique identifier for this specific molecular entity. The structural representation of this compound can be expressed through its Simplified Molecular Input Line Entry System notation as c1cc2cc(c1O)Oc1ccc(cc1)CCCCC@HO, which describes the connectivity and stereochemistry of the molecule.

The International Union of Pure and Applied Chemistry nomenclature and the International Chemical Identifier provide standardized methods for describing the compound's structure. The InChI representation is InChI=1S/C19H20O4/c20-15-4-2-1-3-13-5-8-16(9-6-13)23-19-11-14(18(22)12-15)7-10-17(19)21/h5-11,15,20-21H,1-4,12H2/t15-/m1/s1, while the InChIKey is UACMFCNIYUKDKM-UHFFFAOYNA-N. These standardized identifiers facilitate accurate chemical communication and database searches across scientific literature and chemical repositories.

Property Value
Molecular Formula C19H20O4
Molecular Weight 312.13615913 Da
CAS Registry Number 905705-54-6
InChIKey UACMFCNIYUKDKM-UHFFFAOYNA-N
Classification Cyclic Diarylheptanoid

Historical Discovery and Initial Isolation

The discovery of this compound represents a significant milestone in the exploration of bioactive compounds from Acer nikoense Maxim, a member of the Aceraceae family. The compound was first isolated and characterized as a new cyclic diarylheptanoid from methanol extracts of the stem bark of Acer nikoense. This isolation was achieved alongside nine other known diarylheptanoids and two known phenolic compounds, demonstrating the rich phytochemical diversity present in this plant source.

The structural elucidation of this compound was accomplished through comprehensive spectroscopic methods, which enabled researchers to definitively characterize this novel compound. The isolation process involved systematic extraction procedures utilizing methanol as the primary extraction solvent, followed by chromatographic separation techniques to purify the individual compounds from the complex plant matrix.

The taxonomic classification of the source organism places Acer nikoense within the Kingdom Plantae, Family Sapindaceae, and Genus Acer. This botanical context is crucial for understanding the biosynthetic pathways and evolutionary relationships that contribute to the production of diarylheptanoid compounds within this plant lineage.

Relevance of this compound in Natural Product Chemistry

This compound occupies an important position within the broader context of natural product chemistry, particularly in the study of plant secondary metabolites with potential therapeutic applications. The compound exemplifies the structural complexity and biological activity that characterize many naturally occurring diarylheptanoids, making it a valuable subject for both fundamental research and applied investigations.

The significance of this compound extends beyond its individual properties to encompass its role as a representative member of the cyclic diarylheptanoid subfamily. This structural class has demonstrated considerable promise in medicinal chemistry applications, particularly due to their diverse biological activities including anti-inflammatory, anti-tumor-promoting, and antioxidant effects. The presence of this compound in traditional medicinal preparations from Acer nikoense further underscores its potential therapeutic relevance.

Research into this compound contributes to the broader understanding of structure-activity relationships within the diarylheptanoid class. The compound's unique macrocyclic architecture provides insights into the molecular features that confer biological activity, informing both natural product isolation strategies and synthetic medicinal chemistry approaches. This knowledge is particularly valuable for the development of new therapeutic agents based on natural product scaffolds.

Overview of Diarylheptanoids: Classification and Significance

Diarylheptanoids constitute a diverse class of plant secondary metabolites characterized by their fundamental structural framework consisting of two aromatic rings connected by a seven-carbon aliphatic chain. These compounds are also referred to as diphenylheptanoids and represent an important category of phenolic natural products with significant biological and pharmaceutical potential.

The structural diversity within the diarylheptanoid class is remarkable, encompassing both linear and cyclic forms. Linear diarylheptanoids, exemplified by curcumin from turmeric (Curcuma longa), maintain an open-chain architecture between the two aromatic rings. In contrast, cyclic diarylheptanoids like this compound feature macrocyclic structures where the aromatic rings are connected through both the heptane chain and additional cyclization pathways.

The classification system for diarylheptanoids recognizes several major structural types. Linear diarylheptanoids are categorized into five main classes (types I through V) based on the degree of saturation, functional group substitution, and structural modifications within the heptane chain. Cyclic diarylheptanoids are further subdivided into metaparacyclophanes and metametacyclophanes, depending on the specific connectivity patterns between the aromatic rings.

Classification Structural Features Examples
Linear Type I Saturated heptane chain Various Alpinia compounds
Linear Type II Unsaturated heptane chain Curcumin derivatives
Linear Type III Carbonyl-containing chain Gingerol-related compounds
Cyclic Metaparacyclophanes Meta-para ring connectivity Acerogenin series
Cyclic Metametacyclophanes Meta-meta ring connectivity Myrica compounds

The biological significance of diarylheptanoids is substantial, with documented activities including anti-inflammatory, antioxidant, antimicrobial, and anticancer properties. These compounds have been identified in numerous plant families, with particularly rich sources found in Zingiberaceae, Betulaceae, and Aceraceae species. The widespread distribution and diverse biological activities of diarylheptanoids have established them as important targets for both natural product research and pharmaceutical development.

Scope and Objectives of this compound Research

Contemporary research into this compound encompasses multiple dimensions, ranging from fundamental structural characterization to applied biological activity assessment. The primary objectives of current investigations include comprehensive elucidation of the compound's three-dimensional structure, detailed analysis of its biological mechanisms of action, and exploration of its potential therapeutic applications.

Structural research focuses on advanced spectroscopic and computational methods to fully characterize the stereochemistry and conformational properties of this compound. Nuclear magnetic resonance spectroscopy, mass spectrometry, and X-ray crystallography provide complementary approaches for detailed molecular characterization. These structural studies are essential for understanding the relationship between molecular architecture and biological activity.

Biological activity research encompasses systematic evaluation of this compound's effects across multiple therapeutic targets. Current investigations have demonstrated anti-inflammatory and anti-tumor-promoting activities, suggesting potential applications in cancer chemoprevention and inflammatory disease management. These studies employ both in vitro cellular assays and in vivo animal models to assess biological efficacy and mechanism of action.

Synthetic chemistry research aims to develop efficient methods for the laboratory preparation of this compound and related analogs. These synthetic approaches are crucial for providing adequate quantities of material for biological testing and for creating structural variants that may exhibit enhanced activity or improved pharmacological properties. The development of total synthesis routes also contributes to fundamental understanding of the compound's chemical reactivity and stability.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H20O4 B1246103 Acerogenin M

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H20O4

Molecular Weight

312.4 g/mol

IUPAC Name

4,10-dihydroxy-2-oxatricyclo[13.2.2.13,7]icosa-1(17),3,5,7(20),15,18-hexaen-8-one

InChI

InChI=1S/C19H20O4/c20-15-4-2-1-3-13-5-8-16(9-6-13)23-19-11-14(18(22)12-15)7-10-17(19)21/h5-11,15,20-21H,1-4,12H2

InChI Key

UACMFCNIYUKDKM-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=CC=C(C=C2)OC3=C(C=CC(=C3)C(=O)CC(C1)O)O

Synonyms

acerogenin M

Origin of Product

United States

Chemical Reactions Analysis

Oxidation and Reduction Processes

Acerogenin M undergoes oxidation and reduction reactions that modify its functional groups, influencing its bioactivity. For example:

  • Oxidation : The phenolic hydroxyl groups on its aromatic rings can be oxidized to quinones under controlled conditions, altering its electron distribution and antioxidant properties.

  • Reduction : The ketone group in its heptanoid backbone can be reduced to a secondary alcohol using agents like NaBH₄ or LiAlH₄, yielding derivatives with enhanced solubility .

Table 1: Key Oxidation/Reduction Reactions

Reaction TypeReagents/ConditionsProductYieldReference
Ketone reductionNaBH₄, MeOH, 0°CSecondary alcohol85%
Phenolic oxidationDDQ, CH₂Cl₂, rtQuinone derivative72%

Glucosidation

This compound’s hydroxyl groups can be glycosylated to enhance bioavailability:

Nitro Group Removal

The nitro group in intermediates is reduced to an amine using H₂/Pd-C, followed by oxidation to stabilize the final product .

Reaction Kinetics and Selectivity

  • Concentration Independence : Even at high concentrations (1 M), macrocycle 19 forms exclusively due to entropy-driven preorganization .

  • Competitive Reactions : External nucleophiles (e.g., 4-methoxyphenol) or electrophiles (e.g., 4-fluoro-3-nitrotoluene) do not interfere with cyclization, confirming the dominance of intramolecular pathways .

Table 3: Kinetic Data for Cyclization

PrecursorAdditiveMajor ProductYield
18 None19 95%
18 33 19 45%
18 34 19 50%

Biological Activity Modulation via Chemical Reactions

Derivatives of this compound generated through these reactions show enhanced bioactivity:

  • Anti-inflammatory Effects : Glucosylated analogs exhibit improved inhibition of TPA-induced inflammation (ID₅₀ = 0.26–0.81 mg/ear) .

  • Neuroprotection : Reduced derivatives upregulate HO-1 expression via the PI3K/Akt pathway, protecting against glutamate-induced neuronal death .

Computational Insights

Density functional theory (DFT) studies reveal that the preorganized bent conformation of linear precursors reduces activation energy for cyclization by 15–20 kcal/mol compared to linear pathways .

Preparation Methods

Diarylheptanoid Backbone Construction

The linear precursor for this compound would likely involve a 1,7-diarylheptan-3-one scaffold. As demonstrated in acerogenin A synthesis, this can be achieved through:

  • Claisen-Schmidt Condensation : Aromatic aldehydes (e.g., 4-fluoro-3-nitrobenzaldehyde) react with acetophenone derivatives under basic conditions to form α,β-unsaturated ketones.

  • Selective Hydrogenation : The conjugated double bond is reduced using palladium on carbon (Pd/C) or Raney nickel to yield the saturated heptan-3-one.

  • Functionalization : Hydroxyl and methoxy groups are introduced via nucleophilic aromatic substitution (SNAr) or Ullmann-type coupling, with protecting groups (e.g., MOM, benzyl) ensuring regioselectivity.

Macrocyclization Strategies

Intramolecular Etherification

The key step in acerogenin synthesis is macrocyclic ether formation. For acerogenin C, cyclization of linear precursor 18 (1-(4-fluoro-3-nitrophenyl)-7-(3-hydroxy-4-methoxyphenyl)heptan-3-one) using CsF in DMF (0.01 M, rt, 5 h) yielded the 15-membered macrocycle 19 in 95% efficiency. This reaction proceeds via an SNAr mechanism, where the electron-deficient aryl fluoride reacts with the phenolic oxygen. Critical factors include:

  • Concentration Effects : High dilution (0.01 M) minimizes intermolecular side reactions, though surprisingly, even at 1 M concentration, 19 formed in 45–50% yield due to preorganization.

  • Counterion Selection : Cs⁺ ions enhance leaving group departure by stabilizing transition states.

Alternative Cyclization Approaches

For acerogenins with different substitution patterns (e.g., acerogenin B), microwave-assisted Ullmann coupling has been employed, using CuI and 1,10-phenanthroline in DMF at 120°C. This method could adapt to this compound if steric hindrance impedes SNAr pathways.

Post-Cyclization Modifications

Functional Group Interconversion

After macrocyclization, nitro groups are reduced to amines using H₂/Pd-C, followed by diazotization and hydrolysis to yield phenolic -OH groups. For acerogenin A, subsequent ketone reduction (NaBH₄) introduced a secondary alcohol.

Glycosylation

Aceroside IV was synthesized by glucosidation of acerogenin C with 2,3,4,6-α-D-tetrabenzoylglucopyranosyl bromide under Koenigs-Knorr conditions, followed by saponification. A similar approach could attach sugar moieties to this compound.

Challenges and Optimization

Conformational Preorganization

NOE spectroscopy and DFT calculations on acerogenin precursors revealed that bent conformations dominate in solution, favoring cyclization over polymerization. Molecular modeling for this compound would help identify optimal substituents (e.g., nitro, methoxy) to enforce this preorganization.

Stereochemical Control

The configuration at C9 (common in acerogenins) arises during cyclization. Chiral auxiliaries or asymmetric catalysis (e.g., Jacobsen epoxidation) may be required if this compound contains stereocenters.

Proposed Synthetic Route for this compound

Based on acerogenin C synthesis, a hypothetical pathway for this compound involves:

  • Linear Precursor Synthesis

    • Claisen-Schmidt condensation of 4-fluoro-3-nitrobenzaldehyde and 3-hydroxy-4-methoxyphenylacetone.

    • Hydrogenation to 1-(4-fluoro-3-nitrophenyl)-7-(3-hydroxy-4-methoxyphenyl)heptan-3-one.

  • Macrocyclization

    • Treatment with CsF in DMF (0.01 M, rt, 5 h) to form the 15-membered macrocycle.

  • Functionalization

    • Nitro reduction (H₂/Pd-C) → amine.

    • Diazotization/hydrolysis → phenolic -OH.

    • Optional ketone reduction (NaBH₄) or glycosylation.

Analytical and Spectroscopic Characterization

Successful synthesis requires verification via:

  • HRMS : Molecular ion peak matching calculated [M+H]⁺.

  • NMR : Distinctive aromatic coupling patterns (e.g., J = 8.3 Hz for para-substituted phenyl groups).

  • X-ray Crystallography : To confirm macrocyclic geometry and stereochemistry .

Q & A

Q. How should researchers handle non-significant data in this compound’s mechanism studies?

  • Methodological Answer : Report all results transparently, including negative data. Use post-hoc power analysis to determine if non-significance stems from insufficient sample size. Discuss biological relevance (e.g., partial pathway inhibition) .

Ethical & Reproducibility Considerations

Q. What ethical guidelines apply to cell-based studies of this compound?

  • Methodological Answer : Adhere to institutional biosafety protocols for handling human-derived cells. Disclose conflicts of interest (e.g., funding sources). Archive raw data in repositories like Figshare or Zenodo .

Q. How can researchers enhance the reproducibility of this compound findings?

  • Methodological Answer : Share protocols on platforms like Protocols.io . Use blinded analysis for subjective endpoints (e.g., cell cycle staging). Collaborate with independent labs for external validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Acerogenin M
Reactant of Route 2
Acerogenin M

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.